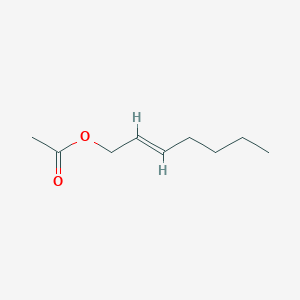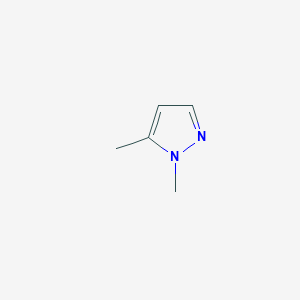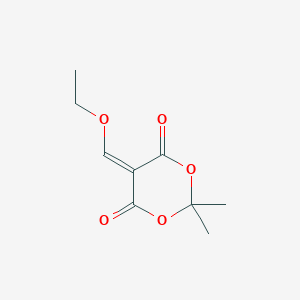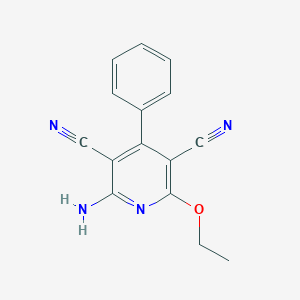
2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-propionic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-propionic acid (DMPPA) is a sulfonated pyrimidine derivative that is widely used in scientific research. It has a variety of applications, including enzymatic and non-enzymatic synthesis, drug delivery and bioimaging. DMPPA has been found to exhibit significant biological activity and has been used in a number of studies to investigate its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-propionic acid has been used in a variety of scientific research applications, including enzymatic and non-enzymatic synthesis, drug delivery and bioimaging. In enzymatic synthesis, 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-propionic acid has been used as a substrate for enzymes such as cytochrome P450 and carbonic anhydrase. In non-enzymatic synthesis, 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-propionic acid has been used as a catalyst for a variety of reactions, including Diels-Alder reactions and Michael additions. 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-propionic acid has also been used as a drug delivery agent, with studies demonstrating its ability to increase the solubility and bioavailability of drugs. Finally, 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-propionic acid has been used in bioimaging studies, with its fluorescent properties being used to detect and monitor biological processes.
Mecanismo De Acción
The exact mechanism of action of 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-propionic acid has yet to be elucidated, however, it is thought to be related to its ability to interact with proteins and other biomolecules. 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-propionic acid has been found to bind to proteins, including cytochrome P450 and carbonic anhydrase, and to interact with DNA and other biomolecules. It is also thought to be involved in the regulation of gene expression, as studies have demonstrated its ability to modulate the expression of genes involved in various biological processes.
Biochemical and Physiological Effects
2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-propionic acid has been found to have a number of biochemical and physiological effects. Studies have demonstrated its ability to modulate the activity of enzymes, including cytochrome P450 and carbonic anhydrase, and to regulate gene expression. In addition, 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-propionic acid has been found to have antioxidant, anti-inflammatory and antimicrobial properties. Finally, 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-propionic acid has been found to have neuroprotective effects, with studies demonstrating its ability to protect neurons from damage caused by oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-propionic acid in laboratory experiments is its ability to interact with proteins and other biomolecules. This allows researchers to study the effects of 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-propionic acid on enzymes and gene expression in a controlled environment. However, there are a few limitations to using 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-propionic acid in laboratory experiments. Firstly, the exact mechanism of action of 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-propionic acid is still not fully understood, meaning that it is difficult to predict how it will interact with proteins and other biomolecules. Secondly, 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-propionic acid can be toxic to cells at high concentrations, meaning that researchers must be careful when using it in experiments.
Direcciones Futuras
There are a number of potential future directions for research into 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-propionic acid. Firstly, further research is needed to elucidate the exact mechanism of action of 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-propionic acid. Secondly, more research is needed to investigate the effects of 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-propionic acid on other biochemical and physiological processes, such as metabolism and cell signaling. Thirdly, further research is needed to explore the potential applications of 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-propionic acid in drug delivery and bioimaging. Finally, more research is needed to investigate the potential toxic effects of 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-propionic acid at high concentrations.
Métodos De Síntesis
2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-propionic acid is synthesized through a two-step process. The first step involves the reaction of dimethyl pyrimidine-2-thione with a sulfonating agent, such as sulfur trioxide, to form the sulfonated product. The second step involves the reaction of this sulfonated product with propionic acid, forming the desired 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-propionic acid.
Propiedades
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)sulfanylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c1-5-4-6(2)11-9(10-5)14-7(3)8(12)13/h4,7H,1-3H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFYICVNRPJIHRH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC(C)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378250 |
Source


|
| Record name | 2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
433242-31-0 |
Source


|
| Record name | 2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,8,9-trimethyl-11H-indolo[3,2-c]quinoline](/img/structure/B184059.png)


![6-Bromo-5-methylimidazo[1,2-a]pyridine](/img/structure/B184065.png)








